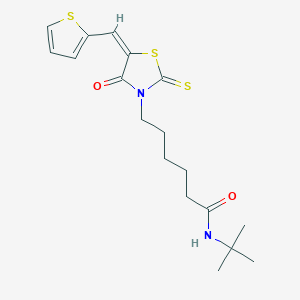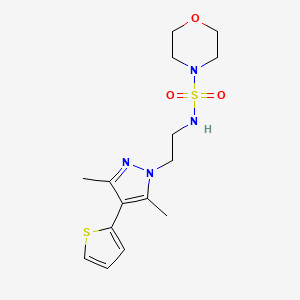![molecular formula C17H14N6O2 B2480521 4-{5-[1-(3-méthoxyphényl)-5-méthyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine CAS No. 1081122-95-3](/img/structure/B2480521.png)
4-{5-[1-(3-méthoxyphényl)-5-méthyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine is an organic compound that represents an interesting fusion of various functional groups. The presence of triazole, oxadiazole, and pyridine rings, along with a methoxy-substituted phenyl group, endows this compound with a versatile chemical profile, making it a subject of interest in medicinal and synthetic chemistry. The unique structural combination offers potential for diverse biological activities.
Applications De Recherche Scientifique
4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine finds diverse applications:
Chemistry: : As a building block in the synthesis of more complex molecules, particularly for drug development.
Biology: : Potential inhibitor for certain enzymes, useful in biochemical assays.
Medicine: : Investigated for its potential as an antifungal, antibacterial, or anticancer agent due to its unique structural features.
Industry: : Possible use as a ligand in catalysis or as an intermediate in the production of specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine typically involves multiple steps:
Formation of the triazole ring: : Starting with 3-methoxyphenyl azide and propargyl methyl ether under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions to produce 1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole.
Oxadiazole synthesis: : The triazole derivative reacts with an appropriate hydrazide derivative to form the 1,3,4-oxadiazole moiety. This step typically involves cyclodehydration, often facilitated by acidic catalysts.
Coupling with pyridine: : The final step involves coupling of the oxadiazole-triazole intermediate with a pyridine derivative through a nucleophilic substitution reaction, resulting in the formation of the target compound.
Industrial Production Methods: On an industrial scale, the synthesis would be optimized for yield and cost-effectiveness, often involving:
Catalysis: : Using efficient and recyclable catalysts for each synthetic step to minimize waste and reduce costs.
Solvent choice: : Selection of solvents that allow for easy purification and minimize environmental impact.
Continuous flow synthesis: : Adopting continuous flow techniques to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine undergoes various chemical reactions, including:
Oxidation: : Reactions with oxidizing agents can modify the functional groups, potentially forming different oxides or hydroxides.
Reduction: : Reducing agents can alter the triazole and oxadiazole rings or the methoxy group, yielding reduced derivatives.
Substitution: : Electrophilic or nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides under mild to moderate heating.
Major Products Formed: The major products depend on the specific reaction conditions, but can include:
Oxidation Products: : Hydroxylated derivatives, nitro derivatives.
Reduction Products: : Amines, alcohols.
Substitution Products: : Alkylated or acylated derivatives.
Mécanisme D'action
The mechanism of action for this compound is likely multifaceted, depending on the specific application:
Enzyme Inhibition: : It may interact with key enzymes, disrupting their activity by binding to the active site or allosteric sites.
Molecular Targets and Pathways: : Could involve pathways associated with cell division, protein synthesis, or signal transduction, depending on its specific biological or medicinal application.
Comparaison Avec Des Composés Similaires
4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine stands out due to its unique combination of functional groups. Similar compounds might include:
1,2,3-Triazole derivatives: : Known for their stability and bioactivity.
1,3,4-Oxadiazole derivatives: : Recognized for their use in antimicrobial and anticancer research.
Pyridine-based compounds: : Widely used in drug synthesis for their favorable pharmacokinetic properties.
Each of these compounds shares certain structural motifs but differs in functional groups, leading to varied biological activities and applications. 4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine offers a distinct advantage with its specific combination, making it a versatile candidate in numerous research domains.
Propriétés
IUPAC Name |
2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2/c1-11-15(17-21-20-16(25-17)12-6-8-18-9-7-12)19-22-23(11)13-4-3-5-14(10-13)24-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWROSKKSUYBKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C3=NN=C(O3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B2480438.png)

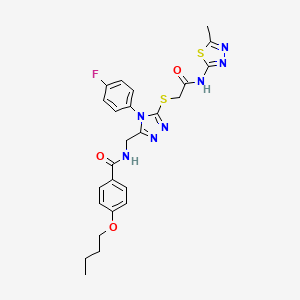
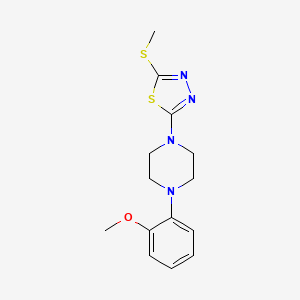
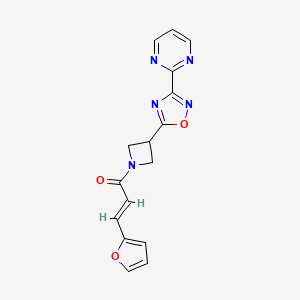
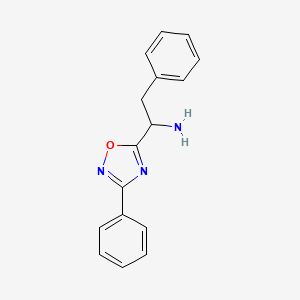
![(2E)-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2480446.png)
![4-Chloro-2-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzamide](/img/structure/B2480450.png)



![N-cycloheptyl-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2480457.png)
